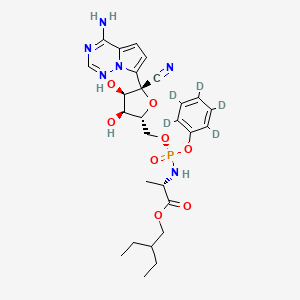
Remdesivir-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remdesivir-D5 is a deuterated analog of remdesivir, a broad-spectrum antiviral medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of remdesivir. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound’s behavior in biological systems without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Remdesivir-D5 involves multiple steps, starting from the preparation of the nucleoside analog. The key steps include:
Synthesis of the nucleoside analog: This involves the formation of the nucleoside core structure.
Deuteration: Specific hydrogen atoms in the nucleoside analog are replaced with deuterium atoms using deuterated reagents.
Coupling reactions: The nucleoside analog is then coupled with other chemical groups to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of deuterated reagents: To achieve the desired deuteration.
Purification: Using techniques such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Remdesivir-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Specific atoms or groups in the compound can be substituted with other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be studied for their pharmacological properties.
Scientific Research Applications
Remdesivir-D5 has several scientific research applications, including:
Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion of remdesivir in biological systems.
Metabolic pathway analysis: To identify and study the metabolites formed from remdesivir.
Drug interaction studies: To understand how remdesivir interacts with other drugs in the body.
Biological research: To study the effects of remdesivir on various biological pathways and systems.
Mechanism of Action
Remdesivir-D5, like remdesivir, acts as an adenosine triphosphate analog. It inhibits the RNA-dependent RNA polymerase enzyme, which is essential for the replication of RNA viruses. By incorporating into the viral RNA, this compound causes premature termination of the RNA chain, thereby inhibiting viral replication. The molecular targets include the RNA polymerase enzyme and the viral RNA.
Comparison with Similar Compounds
Remdesivir: The non-deuterated version of Remdesivir-D5.
GS-441524: An active metabolite of remdesivir.
Favipiravir: Another antiviral drug that targets RNA polymerase.
Molnupiravir: An antiviral drug with a similar mechanism of action.
Uniqueness of this compound: The uniqueness of this compound lies in its deuterated structure, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of remdesivir in biological systems.
Properties
IUPAC Name |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i6D,7D,8D,9D,10D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-ZOXPTPMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[P@](=O)(N[C@@H](C)C(=O)OCC(CC)CC)OC[C@@H]2[C@H]([C@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1S)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B8117514.png)
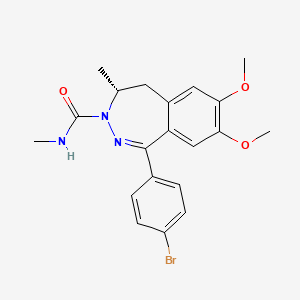
![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]ureido]cinchonan](/img/structure/B8117541.png)
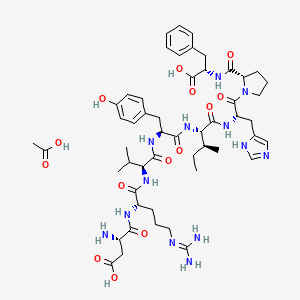
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride](/img/structure/B8117558.png)



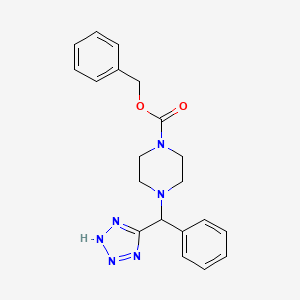


![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8117606.png)
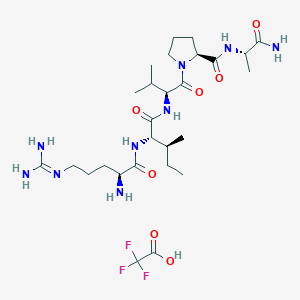
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)
